![molecular formula C11H8N2S B158250 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile CAS No. 127406-79-5](/img/structure/B158250.png)
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Overview
Description
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” is a chemical compound with the molecular formula C11H8N2S and a molecular weight of 200.26 . It has a CAS number of 127406-79-5 .
Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” consists of a thiazole ring attached to a benzonitrile group . The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively .Chemical Reactions Analysis
While specific chemical reactions involving “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, it’s worth noting that thiazole derivatives have been shown to exhibit diverse biological activities, which could be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis
“4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” has a melting point of 154 °C and should be stored at temperatures between 2-8°C .Scientific Research Applications
Pharmaceutical and Biological Activities
Thiazole derivatives have been found to have a wide range of pharmaceutical and biological activities. They have been used in the treatment of various diseases and conditions, including antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some thiazole derivatives have been found to have potent antioxidant properties. For example, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and found to have potent antioxidant activity .
Antifungal Activity
Thiazole derivatives have been found to have antifungal activities. For example, some thiazole derivatives were found to have in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
Herbicidal Activities
Thiazole derivatives have also been found to have herbicidal activities. For example, some thiazole derivatives were found to have herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) .
Industrial Applications
Thiazole derivatives have a wide range of industrial applications. They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Antimicrobial Activity
Thiazole derivatives have been found to have significant antimicrobial activity. For example, novel compounds were synthesized to obtain substances with significant antimicrobial activity .
Safety And Hazards
Future Directions
While specific future directions for “4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile” are not available, research into thiazole derivatives continues to be a promising area in medicinal chemistry due to their diverse biological activities . Further studies could focus on exploring the potential therapeutic applications of these compounds.
properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBMJMDQCPNJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352002 | |
Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729571 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile | |
CAS RN |
127406-79-5 | |
Record name | 4-(2-Methyl-4-thiazolyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127406-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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